Emoghrelin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

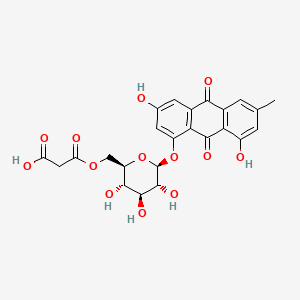

Molecular Formula |

C24H22O13 |

|---|---|

Molecular Weight |

518.4 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-(3,8-dihydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C24H22O13/c1-8-2-10-17(12(26)3-8)21(32)18-11(19(10)30)4-9(25)5-13(18)36-24-23(34)22(33)20(31)14(37-24)7-35-16(29)6-15(27)28/h2-5,14,20,22-26,31,33-34H,6-7H2,1H3,(H,27,28)/t14-,20-,22+,23-,24-/m1/s1 |

InChI Key |

ARYOUUYBGPNODI-LHNXKRSWSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Emoghrelin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emoghrelin, an emodin-8-O-(6'-O-malonyl)-glucoside, is a non-peptidyl small molecule agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1] Isolated from Polygonum multiflorum (Heshouwu), a traditional Chinese medicinal herb, this compound has garnered interest for its potential therapeutic applications, particularly its ability to stimulate growth hormone (GH) secretion.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the ghrelin receptor and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

This compound and the Ghrelin Receptor (GHSR)

The primary molecular target of this compound is the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland. The binding of an agonist, such as the endogenous ligand ghrelin or a mimetic like this compound, to GHSR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Binding Characteristics

While specific quantitative binding data for this compound, such as the inhibition constant (Ki) or dissociation constant (Kd), are not extensively documented in publicly available literature, molecular docking studies have shown that this compound can adequately interact with the binding pocket of the ghrelin receptor.[1][2] For comparative purposes, the binding affinities of the endogenous ligand ghrelin and other non-peptidyl agonists are presented in the table below.

| Ligand | Receptor | Binding Affinity (Ki/Kd) | Reference Compound(s) |

| Ghrelin | Human GHSR | Ki = 0.53 ± 0.03 nM | [125I]-His-Ghrelin |

| MK-0677 | Human GHSR | Kd = 4.42 ± 0.76 nM | [3H]-Compound 21 |

| AZ12861903 | Human GHSR | IC50 = 6.7 nM | Not Specified |

| JMV 2959 | Human GHSR | IC50 = 32 nM | Not Specified |

This table presents data for ghrelin and other non-peptidyl GHSR agonists to provide a comparative context for the anticipated binding affinity of this compound.

Intracellular Signaling Pathways

Upon activation by this compound, the ghrelin receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a cascade of intracellular events culminating in the release of growth hormone.

Gαq/11-PLC-IP3-Ca2+ Pathway

The activation of the Gαq/11 subunit by the this compound-bound GHSR leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical step in the signaling cascade that ultimately leads to the secretion of growth hormone from pituitary somatotrophs.

References

Emoghrelin: A Technical Guide to a Novel Ghrelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emoghrelin, an emodin derivative identified as emodin-8-O-(6'-O-malonyl)-glucoside, is a naturally occurring compound isolated from Heshouwu (the root of Polygonum multiflorum).[1] This traditional Chinese medicinal herb has long been associated with anti-aging properties. Recent scientific investigations have revealed that this compound acts as a non-peptidyl agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1] This finding has positioned this compound as a promising candidate for further research and development, particularly in therapeutic areas where ghrelin signaling is implicated, such as growth hormone deficiencies, appetite regulation, and metabolic disorders.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available data, and the experimental protocols used to characterize its activity.

Mechanism of Action: Ghrelin Receptor Agonism

The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily known for its role in stimulating the release of growth hormone from the pituitary gland.[3] Upon activation by its endogenous ligand, ghrelin, or synthetic agonists like this compound, the receptor initiates a cascade of intracellular signaling events. While the precise signaling cascade activated by this compound has not been fully elucidated, the ghrelin receptor is known to couple to several G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13.[4] The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in growth hormone secretion.[3][4]

Studies have demonstrated that the stimulatory effect of this compound on growth hormone secretion is inhibited by a known ghrelin receptor antagonist, [d-Arg(1), d-Phe(5), d-Trp(7,9), Leu(11)]-substance P, confirming that its mechanism of action is mediated through the ghrelin receptor.[1]

Quantitative Data

Currently, specific quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound for the ghrelin receptor are not available in the peer-reviewed literature. The primary study on this compound describes its effect on growth hormone secretion as "dose-dependent" but does not provide specific metrics.[1] For comparative purposes, the table below includes data for other well-characterized ghrelin receptor agonists.

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| This compound | Rat Ghrelin Receptor | Growth Hormone Secretion | Not Reported | Not Reported | Not Reported | [1] |

| Ghrelin (human) | Human Ghrelin Receptor | Competitive Binding | 0.53 ± 0.03 | - | - | [5] |

| GHRP-6 | Rat Ghrelin Receptor | Growth Hormone Secretion | Not Reported | Not Reported | Compared to this compound | [1] |

| MK-0677 | Human Ghrelin Receptor | Competitive Binding | - | 1.3 | - |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]

Isolation and Identification of this compound

-

Source Material: Raw roots of Polygonum multiflorum (Heshouwu).

-

Extraction: The raw roots are extracted with methanol.

-

Purification: The methanol extract is subjected to separation and purification techniques to isolate the major ingredients.

-

Identification: The purified compound, emodin-8-O-(6'-O-malonyl)-glucoside (this compound), is identified and characterized.

In Vitro Growth Hormone Secretion Assay

-

Cell Model: Primary anterior pituitary cells from rats.

-

Cell Culture: Anterior pituitary glands are collected from male Sprague-Dawley rats. The glands are minced and enzymatically dispersed to obtain a single-cell suspension. The cells are then cultured in a suitable medium.

-

Treatment: Cultured pituitary cells are treated with varying concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M) or a positive control such as Growth Hormone-Releasing Hormone-6 (GHRP-6).[1]

-

Incubation: The cells are incubated for a defined period to allow for the stimulation of growth hormone secretion.

-

Quantification: The concentration of growth hormone in the culture medium is quantified using a specific bioassay or immunoassay.[6]

-

Antagonist Co-treatment: To confirm receptor-mediated effects, cells are co-incubated with this compound and a ghrelin receptor antagonist. A reduction in growth hormone secretion in the presence of the antagonist indicates a receptor-specific mechanism.[1]

Cytotoxicity Assay

-

Purpose: To assess the potential toxic effects of this compound on the cells used in the bioassay.

-

Methodology: Rat primary anterior pituitary cells are incubated with a range of this compound concentrations (e.g., 10⁻⁷ to 10⁻⁴ M).[1] Cell viability is then assessed using a standard method, such as the MTT assay or trypan blue exclusion. The absence of significant cell death indicates that the observed effects on growth hormone secretion are not due to cytotoxicity.[1]

Molecular Docking

-

Objective: To predict the binding mode of this compound to the ghrelin receptor.

-

Software: Molecular docking software is used to simulate the interaction between this compound and a 3D model of the ghrelin receptor.[1][7]

-

Procedure: A homology model of the ghrelin receptor is generated. The 3D structure of this compound is then docked into the putative binding pocket of the receptor model. The resulting poses are analyzed to identify potential key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[1][8]

Visualizations

Signaling Pathways

Caption: Ghrelin receptor signaling pathway activated by this compound.

Experimental Workflow

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a novel, naturally derived ghrelin receptor agonist with demonstrated activity in stimulating growth hormone secretion in vitro.[1] Its non-peptidyl nature makes it an attractive candidate for development as an orally bioavailable therapeutic. However, the current body of literature lacks detailed quantitative pharmacological data, which is a critical next step for advancing its development.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at the ghrelin receptor using radioligand binding and functional assays.

-

In Vivo Efficacy: Evaluating the effects of this compound on growth hormone levels, appetite, and other metabolic parameters in animal models.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Selectivity Profiling: Assessing the binding of this compound to other receptors to determine its selectivity and potential off-target effects.

A thorough investigation of these aspects will be essential to fully understand the therapeutic potential of this compound and to guide its journey from a promising natural product to a potential clinical candidate.

References

- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Emoghrelin: A Novel Ghrelin Receptor Agonist from Polygonum multiflorum (Heshouwu)

An In-depth Technical Guide on its Discovery, Isolation, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: Polygonum multiflorum, commonly known as Heshouwu, is a traditional Chinese medicine with a long history of use for its anti-aging properties.[1][2] Recent research has led to the discovery and isolation of a novel compound, Emoghrelin, from the raw roots of this plant.[1][3] this compound, identified as emodin-8-O-(6'-O-malonyl)-glucoside, has been demonstrated to be a potent non-peptidyl agonist of the ghrelin receptor (GHSR), stimulating the secretion of growth hormone.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and illustrations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Significance

This compound is a unique emodin derivative found in raw Polygonum multiflorum.[1][3] Its discovery is significant as it provides a potential molecular basis for the traditional anti-aging claims of Heshouwu.[1][4] The therapeutic effects of raw Heshouwu on age-related conditions bear a resemblance to the anti-aging effects induced by growth hormone release, which is stimulated by the hormone ghrelin.[1] this compound acts as a ghrelin mimetic, activating the growth hormone secretagogue receptor (GHSR) to induce growth hormone secretion.[3][5][6] This positions this compound as a promising candidate for further research and development as a natural, non-peptidyl therapeutic agent for age-related decline and other conditions where ghrelin signaling is beneficial.

Physicochemical Properties and Quantitative Data

The key quantitative data for this compound are summarized in the table below. This data is crucial for the replication of experiments and for understanding the compound's potency and activity.

| Parameter | Value | Reference |

| Molecular Formula | C28H28O15 | [3] |

| CAS Number | 928262-58-2 | [7] |

| Effective Concentration for GH release | 10⁻⁶ M | [1] |

| Cytotoxicity | No apparent cytotoxicity observed at 10⁻⁷–10⁻⁴ M | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the characterization of its biological activity.

The isolation of this compound involves a multi-step process combining solvent extraction and chromatographic techniques.

Protocol:

-

Extraction:

-

Powdered raw roots of Polygonum multiflorum are extracted with methanol under reflux.

-

The combined extracts are concentrated in vacuo to yield a crude syrup.

-

-

Solvent Partitioning:

-

The methanol extract is partitioned between n-hexane and water to remove non-polar compounds.

-

The aqueous layer is then further partitioned with ethyl acetate to separate compounds of intermediate polarity.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on a silica gel column.

-

A gradient elution system of chloroform and methanol is used to separate the fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the compound of interest are pooled and further purified by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

-

Structural Elucidation:

-

The chemical structure of the purified compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

-

This protocol describes the cell-based assay used to determine the biological activity of this compound on growth hormone secretion.

Protocol:

-

Primary Pituitary Cell Culture:

-

Anterior pituitary glands are collected from rats.

-

The tissue is enzymatically dissociated to obtain a single-cell suspension.

-

Cells are plated in culture wells and maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Viability Assay:

-

Before testing for activity, the cytotoxicity of this compound is assessed using a standard cell viability assay, such as the MTT or CCK-8 assay, to determine the non-toxic concentration range.[8]

-

-

Growth Hormone Secretion Assay:

-

Cultured pituitary cells are washed and then incubated with various concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M).

-

A known ghrelin analog, such as GHRP-6, is used as a positive control.

-

A vehicle control (e.g., DMSO) is also included.

-

After the incubation period, the cell culture medium is collected.

-

-

Quantification of Growth Hormone:

-

The concentration of growth hormone in the collected medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for rat growth hormone.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in this compound research.

Caption: this compound-activated ghrelin receptor signaling pathway.

References

- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Traditional usages, botany, phytochemistry, pharmacology and toxicology of Polygonum multiflorum Thunb.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ç½åå è½½ä¸ããã [tmrjournals.com]

- 5. This compound | GHSR | TargetMol [targetmol.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CheMondis Marketplace [chemondis.com]

- 8. Polygonum multiflorum extract support hair growth by elongating anagen phase and abrogating the effect of androgen in cultured human dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]

Emoghrelin: A Technical Guide to its Growth Hormone Secretagogue Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emoghrelin, a novel non-peptidyl small molecule, has been identified as a potent and selective agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. Isolated from the traditional Chinese medicinal herb Polygonum multiflorum (He Shou Wu), this compound presents a promising avenue for the development of therapeutics targeting growth hormone deficiencies and related conditions. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's activity, including its mechanism of action, quantitative bioactivity, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction to this compound

This compound is chemically identified as emodin-8-O-(6'-O-malonyl)-glucoside, a unique anthraquinone glycoside.[1] Its discovery stems from the ethnopharmacological relevance of Polygonum multiflorum, a plant with a long history of use in traditional medicine for its anti-aging properties.[1] The observation that the raw form of the herb, which contains this compound, was more effective than the processed version (where this compound is eliminated) in eliciting effects similar to growth hormone release prompted its isolation and characterization.[1]

Chemical Structure:

-

IUPAC Name: 5-hydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-[[2-(carboxy)acetyl]oxymethyl]oxan-2-yl]oxy-7-methyl-9,10-anthracenedione

-

Molecular Formula: C₂₄H₂₂O₁₃

-

Molecular Weight: 518.42 g/mol

Mechanism of Action: GHSR1a Agonism

This compound exerts its biological effects by acting as a potent agonist for the GHSR1a receptor. The GHSR1a is a G protein-coupled receptor (GPCR) primarily expressed in the anterior pituitary and hypothalamus, and it is the endogenous receptor for the hormone ghrelin.[1] The binding of an agonist to GHSR1a initiates a cascade of intracellular signaling events, culminating in the secretion of growth hormone (GH) from the pituitary somatotrophs.

Binding to GHSR1a

Molecular docking studies have indicated that this compound fits adequately into the binding pocket of the GHSR1a receptor.[1] This interaction is believed to be analogous to that of other non-peptidyl growth hormone secretagogues. While specific high-resolution crystal structures of the this compound-GHSR1a complex are not yet available, computational models suggest key interactions with specific amino acid residues within the transmembrane domain of the receptor.

Intracellular Signaling Pathways

Upon activation by an agonist like this compound, the GHSR1a receptor couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates the following signaling cascade:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Stimulation of Growth Hormone Release: The elevated intracellular Ca²⁺ levels and the activation of PKC are the primary drivers for the fusion of GH-containing vesicles with the plasma membrane, resulting in the pulsatile release of growth hormone.

Signaling Pathway of this compound-Induced Growth Hormone Secretion

Caption: this compound activates the GHSR1a receptor, leading to a signaling cascade that results in growth hormone secretion.

Quantitative Data on Bioactivity

The primary evidence for this compound's growth hormone secretagogue activity comes from in vitro studies using primary cultures of rat anterior pituitary cells.[1]

Dose-Dependent Stimulation of Growth Hormone Release

This compound has been shown to stimulate the secretion of growth hormone in a dose-dependent manner.[1] However, the specific quantitative data from the dose-response curve, including the EC₅₀ value, have not been detailed in the currently available literature. For illustrative purposes, a representative table format for such data is provided below.

Table 1: Representative Dose-Response of a Non-Peptidyl GHSR1a Agonist on Growth Hormone Secretion from Rat Anterior Pituitary Cells

| Concentration (M) | Mean GH Concentration (ng/mL) ± SEM |

| Control (0) | Data Point |

| 10⁻⁹ | Data Point |

| 10⁻⁸ | Data Point |

| 10⁻⁷ | Data Point |

| 10⁻⁶ | Data Point |

| 10⁻⁵ | Data Point |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Cytotoxicity Profile

This compound has been demonstrated to have no apparent cytotoxicity in the concentration range of 10⁻⁷ to 10⁻⁴ M.[1]

Table 2: Cytotoxicity of this compound

| Concentration (M) | Cell Viability (%) |

| 10⁻⁷ | No significant decrease |

| 10⁻⁶ | No significant decrease |

| 10⁻⁵ | No significant decrease |

| 10⁻⁴ | No significant decrease |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound's activity.

Primary Rat Anterior Pituitary Cell Culture

This protocol is essential for obtaining the primary cells used in the growth hormone secretion assay.

// Nodes start [label="Start: Euthanize Rats\nand Dissect Pituitary Glands", shape=ellipse, fillcolor="#FBBC05"]; wash1 [label="Wash Glands in\nHBSS with Antibiotics", fillcolor="#F1F3F4"]; mince [label="Mince Tissue into\nSmall Fragments", fillcolor="#F1F3F4"]; enzymatic_digestion [label="Enzymatic Digestion\n(e.g., Trypsin, Collagenase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissociation [label="Mechanical Dissociation\n(Pipetting)", fillcolor="#F1F3F4"]; filtration [label="Filter Cell Suspension\n(e.g., 70 µm nylon mesh)", fillcolor="#F1F3F4"]; centrifugation [label="Centrifuge and Resuspend\nCells in Culture Medium", fillcolor="#F1F3F4"]; plating [label="Plate Cells in\nMulti-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation1 [label="Incubate for 48-72h\nto Allow Attachment", fillcolor="#F1F3F4"]; treatment [label="Treat with this compound\n(Different Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation2 [label="Incubate for a\nDefined Period (e.g., 4h)", fillcolor="#F1F3F4"]; collection [label="Collect Supernatant", fillcolor="#F1F3F4"]; assay [label="Measure GH Concentration\n(ELISA or RIA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#FBBC05"];

// Edges start -> wash1; wash1 -> mince; mince -> enzymatic_digestion; enzymatic_digestion -> dissociation; dissociation -> filtration; filtration -> centrifugation; centrifugation -> plating; plating -> incubation1; incubation1 -> treatment; treatment -> incubation2; incubation2 -> collection; collection -> assay; assay -> end; }

References

Emoghrelin: A Technical Overview of Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emoghrelin, a unique emodin derivative identified as emodin-8-O-(6'-O-malonyl)-glucoside, is a non-peptidyl agonist of the ghrelin receptor.[1] Isolated from the traditional Chinese medicinal herb Heshouwu (Polygonum multiflorum), it has demonstrated the ability to stimulate growth hormone (GH) secretion in vitro by activating the ghrelin receptor.[1] This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its pharmacokinetics, bioavailability, and mechanism of action. It is important to note that, at present, there is a lack of publicly available in vivo pharmacokinetic and bioavailability data for this compound. This document summarizes the existing knowledge, details the experimental protocols used to assess its bioactivity, and visualizes its signaling pathway to support further research and development.

Core Compound Characteristics

While comprehensive pharmacokinetic data is not available, the fundamental properties of this compound are summarized below.

| Property | Description | Source |

| Compound Name | This compound | [1] |

| Chemical Name | Emodin-8-O-(6'-O-malonyl)-glucoside | [1] |

| Chemical Formula | C24H22O13 | [2][3] |

| Molecular Weight | 518.42 g/mol | [2][3] |

| Source | Isolated from the root of Polygonum multiflorum (Heshouwu) | [1] |

| Mechanism of Action | Agonist of the ghrelin receptor (Growth Hormone Secretagogue Receptor, GHS-R1a) | [1] |

| Demonstrated Biological Activity | Stimulates growth hormone secretion from rat primary anterior pituitary cells in a dose-dependent manner. | [1] |

| Pharmacokinetics & Bioavailability | No data available from published studies. |

Pharmacokinetics and Bioavailability

Currently, there are no published studies detailing the in vivo pharmacokinetics (including absorption, distribution, metabolism, and excretion) or the oral bioavailability of this compound in animal models or humans. Further research is required to establish these critical parameters.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as an agonist on the ghrelin receptor (GHS-R1a), a G-protein coupled receptor.[1] The binding of an agonist like this compound to GHS-R1a initiates a cascade of intracellular signaling events. The ghrelin receptor is known to couple to multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of various downstream pathways.[4][5]

The canonical pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC).[5] PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key step in the stimulation of growth hormone secretion from pituitary somatotrophs.[5]

This compound signaling pathway via the GHS-R1a receptor.

Experimental Protocols

The primary bioactivity of this compound was determined using an in vitro growth hormone secretion assay with primary anterior pituitary cells from rats.[1] The detailed methodology is outlined below.

Growth Hormone Secretion Assay

Objective: To determine the effect of this compound on growth hormone secretion in rat primary anterior pituitary cells.

Materials and Methods:

-

Cell Culture:

-

Primary anterior pituitary cells were prepared from male Sprague-Dawley rats.

-

The pituitary glands were dissected and enzymatically dispersed to obtain a single-cell suspension.[6]

-

Cells were cultured in a suitable medium, such as Minimal Essential Medium (MEM), supplemented with fetal calf serum.[7]

-

-

Treatment:

-

After a period of stabilization in culture, the cells were treated with varying concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M).[1]

-

A synthetic ghrelin analog, such as Growth Hormone-Releasing Peptide-6 (GHRP-6), was used as a positive control.[1]

-

To confirm the involvement of the ghrelin receptor, a ghrelin receptor antagonist, such as [d-Arg¹, d-Phe⁵, d-Trp⁷⁹, Leu¹¹]-substance P, was co-administered with this compound in some experimental groups.[1]

-

-

Sample Collection and Analysis:

Expected Outcome: An increase in the concentration of growth hormone in the culture medium of cells treated with this compound, indicating a stimulatory effect on GH secretion. This effect should be dose-dependent and inhibited by the presence of a ghrelin receptor antagonist.

Experimental workflow for the GH secretion assay.

Future Directions

The discovery of this compound as a non-peptidyl ghrelin agonist presents a promising avenue for therapeutic development.[1] However, a significant gap in knowledge exists regarding its pharmacokinetic profile and bioavailability. Future research should prioritize in vivo studies in relevant animal models to determine key pharmacokinetic parameters such as:

-

Absorption: Rate and extent of absorption after oral and intravenous administration.

-

Distribution: Tissue distribution and blood-brain barrier permeability.

-

Metabolism: Identification of major metabolic pathways and metabolites.

-

Excretion: Routes and rates of elimination.

-

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

A thorough understanding of these parameters is essential for evaluating the therapeutic potential of this compound and for designing future preclinical and clinical studies.

References

- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emodin 8-O-β-D-(6’-O-Malonylglucoside) | 928262-58-2 [chemicalbook.com]

- 3. Emodin 8-O-β-D-(6’-O-Malonylglucoside) | CymitQuimica [cymitquimica.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Emoghrelin on Pituitary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emoghrelin is a novel, non-peptidyl small molecule identified as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Isolated from Polygonum multiflorum (Heshouwu), a traditional Chinese medicinal herb, this compound has garnered interest for its potential therapeutic applications in conditions associated with growth hormone deficiency and metabolic disorders.[1] This technical guide provides a comprehensive overview of the in vitro studies of this compound on pituitary cells, focusing on its mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data Presentation

While direct quantitative dose-response data for this compound from peer-reviewed publications is not publicly available at this time, the primary literature describes its activity as being dose-dependent and comparable to the well-characterized synthetic ghrelin mimetic, GHRP-6.[1] To provide a quantitative context for the expected efficacy of a potent GHSR agonist, the following tables summarize representative data for GHRP-6 on primary rat pituitary cells. This data is intended to serve as a benchmark for researchers investigating this compound.

Table 1: In Vitro Efficacy of GHRP-6 on Growth Hormone (GH) Release from Rat Pituitary Cells

| Compound | Cell Type | Parameter | Value | Reference |

| GHRP-6 | Primary Rat Pituitary Cells | EC50 for GH Release | Not explicitly stated, but significant stimulation observed at 10⁻⁸ M to 10⁻⁶ M | [3] |

| GHRP-6 | Primary Rat Pituitary Cells | Maximal GH Release | ~185% of control at 1 µM | [4] |

Table 2: Cytotoxicity of this compound

| Compound | Cell Type | Concentration Range | Observation | Reference |

| This compound | Rat Primary Anterior Pituitary Cells | 10⁻⁷ M - 10⁻⁴ M | No apparent cytotoxicity | [1] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments to characterize the in vitro effects of this compound on pituitary cells, based on established procedures for ghrelin and its mimetics.

Primary Anterior Pituitary Cell Culture

This protocol describes the isolation and culture of primary anterior pituitary cells from rats, which are the primary in vitro model for studying the direct effects of secretagogues on somatotrophs.

Materials:

-

Sprague-Dawley rats (male, 200-250 g)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Collagenase (Type I)

-

DNase I

-

Hank's Balanced Salt Solution (HBSS)

-

Sterile dissection tools

-

Centrifuge

-

Cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Euthanize rats according to approved animal care and use protocols.

-

Aseptically dissect the pituitary glands and separate the anterior lobes.

-

Mince the anterior pituitary tissue into small fragments.

-

Digest the tissue fragments in DMEM containing collagenase and DNase I for 1-2 hours at 37°C with gentle agitation.

-

Disperse the cells by gentle pipetting and filter through a cell strainer to remove undigested tissue.

-

Wash the cells with DMEM supplemented with 10% FBS and centrifuge.

-

Resuspend the cell pellet in culture medium (e.g., DMEM with 10% FBS, 2.5% HS, and penicillin-streptomycin) and determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells at a desired density (e.g., 2 x 10⁵ cells/well in a 24-well plate) and incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Allow the cells to adhere and recover for 48-72 hours before initiating experiments.

In Vitro Growth Hormone (GH) Secretion Assay

This assay quantifies the amount of GH released from cultured pituitary cells in response to this compound treatment.

Materials:

-

Cultured primary anterior pituitary cells

-

Serum-free DMEM

-

This compound (and other test compounds, e.g., ghrelin, GHRP-6, GHSR antagonist)

-

Bovine Serum Albumin (BSA)

-

Enzyme-linked immunosorbent assay (ELISA) or Radioimmunoassay (RIA) kit for rat GH

Procedure:

-

After the initial culture period, wash the pituitary cells with serum-free DMEM.

-

Pre-incubate the cells in serum-free DMEM for 1-2 hours to establish a basal secretion rate.

-

Aspirate the pre-incubation medium and replace it with fresh serum-free DMEM containing various concentrations of this compound or control vehicles. For antagonist studies, pre-incubate with the antagonist before adding this compound.

-

Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Collect the culture medium from each well.

-

Centrifuge the collected medium to pellet any detached cells and collect the supernatant.

-

Quantify the concentration of GH in the supernatant using a specific ELISA or RIA kit according to the manufacturer's instructions.

-

Normalize the GH secretion to the total protein content or cell number per well.

Signaling Pathway Analysis: Western Blotting for Phosphorylated Proteins

This protocol is used to investigate the intracellular signaling pathways activated by this compound, such as the phosphorylation of key kinases.

Materials:

-

Cultured primary anterior pituitary cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture and serum-starve pituitary cells as described above.

-

Treat the cells with this compound at various concentrations for specific time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells with ice-cold lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound in pituitary cells and a typical experimental workflow for its in vitro characterization.

Caption: this compound signaling pathway in pituitary somatotrophs.

Caption: Experimental workflow for in vitro characterization.

Conclusion

This compound represents a promising non-peptidyl ghrelin mimetic that directly stimulates growth hormone secretion from anterior pituitary cells through the activation of the GHSR.[1] While detailed quantitative data on its potency and efficacy are still emerging, the established protocols and known signaling pathways for ghrelin mimetics provide a solid framework for its continued investigation. The methodologies and conceptual diagrams presented in this guide are intended to facilitate further research into the therapeutic potential of this compound for researchers, scientists, and drug development professionals in the field of endocrinology and metabolic diseases.

References

- 1. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of GH-releasing peptide-6 (GHRP-6) and GHRP-2 on intracellular adenosine 3',5'-monophosphate (cAMP) levels and GH secretion in ovine and rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 4. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Emoghrelin: A Technical Guide to its Potential Therapeutic Applications

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emoghrelin, a unique emodin derivative isolated from the traditional Chinese medicinal herb Heshouwu (Polygonum multiflorum), has emerged as a promising non-peptidyl small molecule agonist of the ghrelin receptor (GHSR1a).[1] Its ability to stimulate growth hormone (GH) secretion in a dose-dependent manner positions it as a potential therapeutic agent for a range of clinical conditions where ghrelin signaling is implicated, including growth hormone deficiency, cachexia, and gastroparesis.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound remains limited, this document leverages data from other ghrelin agonists to provide a framework for its continued investigation and development.

Introduction to this compound

This compound is chemically identified as emodin-8-O-(6'-O-malonyl)-glucoside.[1] It was isolated from raw Heshouwu, an herb with noted anti-aging properties in traditional medicine. The therapeutic effects of raw Heshouwu on aging-related conditions bear resemblance to the physiological effects induced by ghrelin, the endogenous "hunger hormone."[1] This observation prompted the investigation of its components for ghrelin-like activity, leading to the discovery of this compound.

Chemical Structure:

Initial studies have shown that this compound does not exhibit apparent cytotoxicity at concentrations ranging from 10⁻⁷ to 10⁻⁴ M.[1]

Mechanism of Action: Ghrelin Receptor Agonism

This compound exerts its biological effects by acting as an agonist at the growth hormone secretagogue receptor 1a (GHSR1a), the endogenous receptor for ghrelin.[1] The GHSR1a is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus, but also found in other tissues.[6][7]

Binding to the Ghrelin Receptor

Molecular modeling and docking studies suggest that this compound can fit into and interact with the binding pocket of the ghrelin receptor, similar to synthetic ghrelin analogs like GHRP-6.[1] While quantitative binding affinity data (e.g., Ki or Kd values) for this compound are not yet published, its demonstrated biological activity implies a functional interaction.

Intracellular Signaling Pathways

Activation of the GHSR1a by an agonist like this compound can trigger multiple downstream signaling cascades. The primary pathway linked to growth hormone secretion involves the Gαq/11 protein.[8][9]

-

Gαq/11 Pathway Activation: Upon agonist binding, GHSR1a activates the Gαq/11 subunit.

-

Phospholipase C (PLC) Stimulation: Activated Gαq/11 stimulates phospholipase C.

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[8][9]

-

Growth Hormone Release: The increase in intracellular Ca²⁺ concentration in pituitary somatotrophs is a key trigger for the fusion of GH-containing vesicles with the cell membrane and the subsequent secretion of growth hormone.[10]

Additionally, GHSR1a activation can also involve other signaling pathways, such as the β-arrestin pathway, which can modulate receptor internalization and ERK phosphorylation.[8] The specific pathways activated by this compound have not been experimentally delineated but are presumed to follow the canonical Gαq/11 pathway for GH release.

Figure 1. Proposed signaling pathway for this compound-induced growth hormone secretion.

Quantitative Data

Specific quantitative data on this compound's potency and efficacy are limited. The table below summarizes the available information and provides a comparative context with other ghrelin agonists.

| Parameter | This compound | GHRP-6 (Comparator) | Anamorelin (Comparator) |

| Target | Ghrelin Receptor (GHSR1a) | Ghrelin Receptor (GHSR1a) | Ghrelin Receptor (GHSR1a) |

| Chemical Class | Anthraquinone Glycoside | Synthetic Peptide | Non-peptidyl Small Molecule |

| Binding Affinity (Ki) | Not Reported | Not Reported in[1] | Not Reported in[11] |

| EC₅₀ (GH Release) | Dose-dependent stimulation observed[1] | Dose-dependent stimulation observed[1] | Stimulates GH release in vitro[11] |

| Cytotoxicity | No apparent cytotoxicity at 10⁻⁷-10⁻⁴ M[1] | Not Reported | Not Reported |

| In Vivo Efficacy | Not Reported | Stimulates GH release in vivo | Increases food intake, body weight, and GH levels in rats[11] |

Potential Therapeutic Applications

Based on its function as a ghrelin receptor agonist, this compound has potential therapeutic utility in several clinical areas.

Growth Hormone Deficiency (GHD)

The primary demonstrated effect of this compound is the stimulation of GH secretion.[1] This makes it a potential candidate for the diagnosis and treatment of GHD. Synthetic ghrelin mimetics are known to be potent GH secretagogues.[4][12] An orally active small molecule like this compound could offer a significant advantage over injectable therapies.

Cachexia

Cachexia, the severe wasting of muscle and fat, is common in chronic diseases like cancer, chronic heart failure, and COPD. Ghrelin and its agonists have been investigated for their potential to counteract cachexia by increasing appetite, food intake, and promoting an anabolic state through GH and IGF-1 stimulation.[3][13][14] this compound's ghrelin-mimetic properties make it a logical candidate for this indication.

Gastroparesis

Ghrelin has prokinetic effects on the gastrointestinal tract, accelerating gastric emptying.[2][15] Several ghrelin receptor agonists, such as Relamorelin (RM-131), have been evaluated in clinical trials for diabetic gastroparesis, showing improvements in gastric emptying and symptoms like nausea and vomiting.[2][16] As a ghrelin agonist, this compound could potentially offer a new therapeutic option for this debilitating condition.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound have not been fully published. However, based on the initial study and established methodologies for other ghrelin agonists, the following protocols can be outlined.

In Vitro Evaluation of GH Secretion from Primary Pituitary Cells

This protocol is based on the methodology used in the foundational study on this compound.[1]

Figure 2. Workflow for assessing this compound-induced growth hormone secretion.

Methodology:

-

Cell Isolation and Culture:

-

Anterior pituitary glands are aseptically removed from male Sprague-Dawley rats.

-

The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin and DNase I) to obtain a single-cell suspension.

-

Cells are washed and plated in culture wells coated with an appropriate matrix (e.g., poly-L-lysine) in a suitable culture medium (e.g., DMEM with fetal bovine serum).

-

Cells are allowed to attach and recover for 48-72 hours.

-

-

Growth Hormone Secretion Assay:

-

The culture medium is replaced with a serum-free medium for a pre-incubation period.

-

Cells are then treated with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) or a vehicle control. A positive control, such as GHRP-6, should be included.

-

For antagonist studies, cells are pre-incubated with a specific ghrelin receptor antagonist (e.g., [d-Arg¹, d-Phe⁵, d-Trp⁷⁹, Leu¹¹]-substance P) before the addition of this compound.[1]

-

After a defined incubation period (e.g., 4 hours), the culture supernatant is collected.

-

-

GH Quantification:

-

The concentration of rat growth hormone in the collected supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Ghrelin Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the GHSR1a.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably overexpressing the human GHSR1a (e.g., HEK293 or CHO cells).

-

Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ghrelin ligand (e.g., ¹²⁵I-His-Ghrelin).

-

Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.

-

Incubate to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Separate bound from free radioligand by rapid filtration through a filter mat.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies

This protocol describes a potential in vivo study in a rodent model to assess the pharmacokinetic profile of this compound and its effect on circulating GH levels.

Methodology:

-

Animal Model:

-

Use adult male Sprague-Dawley rats. Cannulate the jugular vein for serial blood sampling.

-

-

Pharmacokinetic (PK) Study:

-

Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine bioavailability.

-

Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

-

Calculate key PK parameters: Cmax, Tmax, AUC, half-life (t₁/₂), and oral bioavailability.

-

-

Pharmacodynamic (PD) Study:

-

In parallel with the PK study, measure plasma growth hormone concentrations in the collected samples using an ELISA.

-

Correlate the plasma concentrations of this compound with the changes in GH levels over time to establish a PK/PD relationship.

-

Conclusion and Future Directions

This compound is a novel, naturally derived small molecule with demonstrated ghrelin receptor agonist activity. Its ability to stimulate growth hormone secretion in vitro suggests a significant therapeutic potential for conditions such as growth hormone deficiency, cachexia, and gastroparesis. However, the development of this compound as a clinical candidate is in its infancy and requires a comprehensive preclinical evaluation.

Key future research should focus on:

-

Quantitative In Vitro Pharmacology: Determining the binding affinity (Ki) and functional potency (EC₅₀) of this compound at the ghrelin receptor and assessing its activity on downstream signaling pathways.

-

In Vivo Efficacy: Conducting studies in relevant animal models of GHD, cachexia, and gastroparesis to demonstrate in vivo efficacy.

-

Pharmacokinetics and Safety: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with comprehensive toxicology studies.

The data and protocols outlined in this guide provide a solid foundation for the continued investigation of this compound. Its unique non-peptidyl structure and natural origin make it an attractive candidate for development into a novel, orally bioavailable therapeutic for a range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic applications of ghrelin agonists in the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teaghrelins, unique acylated flavonoid tetraglycosides in Chin-shin oolong tea, are putative oral agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]

- 12. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel mechanism of ghrelin therapy for cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Pharmacokinetics and pharmacodynamic effects of an oral ghrelin agonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Emoghrelin in Anti-Aging Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for interventions that mitigate the effects of aging is a cornerstone of modern biomedical research. Among the myriad of molecular targets, the ghrelin receptor (GHSR-1a) has emerged as a promising candidate due to its multifaceted role in metabolism, inflammation, and cellular homeostasis. Emoghrelin, a unique emodin derivative, has been identified as a non-peptidyl agonist of the ghrelin receptor, suggesting its potential as an anti-aging therapeutic. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its putative role in anti-aging research. We delve into the intricate signaling pathways activated by ghrelin mimetics, present available quantitative data, and outline detailed experimental protocols for its study. Furthermore, this document includes visualizations of key signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound and the Ghrelin System

Ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHSR-1a).[1] Its functions extend beyond the stimulation of growth hormone release to include appetite regulation, glucose metabolism, and modulation of inflammatory processes.[2] The ghrelin signaling system is a key player in the body's response to caloric restriction, a well-established intervention for extending lifespan in various organisms.[3]

This compound, an emodin-8-O-(6'-O-malonyl)-glucoside, is a naturally occurring compound isolated from the root of Polygonum multiflorum (Heshouwu), a herb used in traditional Chinese medicine for its anti-aging properties.[4] Research has demonstrated that this compound acts as a ghrelin mimetic, stimulating growth hormone secretion through the activation of the ghrelin receptor.[4] This positions this compound as a molecule of significant interest in the field of anti-aging research.

Mechanism of Action: Ghrelin Receptor Signaling

This compound exerts its effects by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR). The activation of GHSR-1a initiates a complex network of intracellular signaling pathways that are tissue- and cell-type dependent.[5] The primary signaling cascades are mediated by Gαq/11, Gαi/o, and β-arrestin.[1][6]

Gαq/11-Mediated Pathway

Upon ligand binding, GHSR-1a coupling to Gαq/11 proteins activates phospholipase C (PLC).[2][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which in turn activates various downstream effectors including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[1][8] CaMKK2 is a key upstream kinase for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9]

Gαi/o-Mediated Pathway

Activation of the Gαi/o pathway by GHSR-1a leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] This pathway can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of protein kinase B (Akt) and other downstream effectors involved in cell survival and metabolism.[1]

β-Arrestin-Mediated Pathway

Ligand-induced GHSR-1a activation also recruits β-arrestins, which can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway and receptor internalization, a process that modulates the duration and intensity of signaling.[1][10]

This compound's Putative Role in Anti-Aging

The anti-aging effects of ghrelin signaling, and by extension this compound, are thought to be mediated through the activation of key cellular pathways that combat age-related decline. These include the activation of Sirtuin 1 (SIRT1) and the induction of autophagy.

Activation of SIRT1

SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and longevity.[11] Studies have shown that ghrelin signaling can increase SIRT1 activity.[12][13] The activation of the ghrelin receptor can lead to an increase in intracellular cAMP, which in turn activates the cAMP response element-binding protein (CREB).[12] Activated CREB can then upregulate the expression of SIRT1. Furthermore, the ghrelin-mediated activation of AMPK can also lead to an increase in the NAD+/NADH ratio, which allosterically activates SIRT1.[13]

Induction of Autophagy

Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates, the accumulation of which is a hallmark of aging.[14][15] Ghrelin has been shown to promote autophagy.[16] The activation of AMPK by ghrelin signaling is a key trigger for autophagy.[17] AMPK can directly phosphorylate and activate key components of the autophagy machinery, such as ULK1. Additionally, ghrelin can stimulate autophagy in the hypothalamus via neuropeptide Y (NPY).[16]

Quantitative Data on this compound

To date, published quantitative data on this compound is limited. The primary study on this compound provides the following key findings.[4]

| Parameter | Observation | Concentration Range | Reference |

| Cytotoxicity | No apparent cytotoxicity in rat primary anterior pituitary cells. | 10⁻⁷ - 10⁻⁴ M | [4] |

| Growth Hormone (GH) Secretion | Stimulated GH secretion in a dose-dependent manner in rat primary anterior pituitary cells. | Not specified | [4] |

| Receptor Antagonism | Stimulation of GH secretion was inhibited by a ghrelin receptor antagonist. | Not specified | [4] |

Further research is required to establish a detailed dose-response curve for this compound's effect on GH secretion and its activation of downstream signaling pathways.

Experimental Protocols for Studying this compound

The following are detailed methodologies for key experiments to characterize the activity of this compound and other ghrelin mimetics.

Cell-Based Ghrelin Receptor Activation Assay (Calcium Flux)

This assay measures the increase in intracellular calcium concentration following GHSR-1a activation, primarily through the Gαq pathway.

Materials:

-

HEK293 cells stably expressing human GHSR-1a.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

This compound stock solution (in DMSO).

-

Ghrelin (positive control).

-

GHSR-1a antagonist (e.g., [D-Arg¹, D-Phe⁵, D-Trp⁷⁹, Leu¹¹]-Substance P).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed GHSR-1a expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of this compound, ghrelin, and the antagonist in assay buffer.

-

Assay Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

-

Establish a baseline fluorescence reading for each well.

-

Inject the test compounds (this compound, ghrelin, or antagonist followed by agonist) into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the maximum response induced by the positive control (ghrelin). Plot the normalized response against the log of the compound concentration to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the ERK pathway, which can be mediated by β-arrestin or G-protein signaling.

Materials:

-

Cells expressing GHSR-1a (e.g., HEK293 or A549 cells).[18]

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound or ghrelin for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

AMPK Activity Assay

This protocol describes a method to measure the phosphorylation of AMPK as a surrogate for its activity.[19]

Materials:

-

Tissue or cell lysates.

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.

-

Other materials for Western blotting as described in section 5.2.

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates from samples treated with this compound or control vehicle.

-

Western Blotting: Follow the Western blotting procedure as outlined in section 5.2, using primary antibodies against phospho-AMPKα (Thr172) and total-AMPKα.

-

Data Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total-AMPKα signal. An increase in this ratio indicates AMPK activation.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-aging therapeutic. Its ability to activate the ghrelin receptor and subsequently modulate key longevity pathways, such as SIRT1 and autophagy, warrants further investigation. The immediate research priorities should focus on a more detailed characterization of its pharmacological properties, including its binding affinity, potency, and efficacy at the ghrelin receptor. Elucidating the precise downstream signaling pathways activated by this compound and quantifying its effects on SIRT1 activity and autophagic flux are crucial next steps. Ultimately, in vivo studies in animal models of aging will be necessary to validate the anti-aging potential of this compound and to assess its safety and efficacy. The development of non-peptidyl ghrelin agonists like this compound holds significant promise for the creation of novel therapies to promote healthy aging.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased ghrelin signaling prolongs survival in mouse models of human aging through activation of sirtuin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Central Sirtuin 1/p53 Pathway Is Essential for the Orexigenic Action of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relating aging and autophagy: a new perspective towards the welfare of human health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autophagy and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Ghrelin and Ghrelin Signaling in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ghrelin-AMPK Signaling Mediates the Neuroprotective Effects of Calorie Restriction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist [mdpi.com]

- 19. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

Emoghrelin: A Technical Guide to its Activation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emoghrelin, a unique emodin derivative identified as emodin-8-O-(6'-O-malonyl)-glucoside, is a non-peptidyl agonist of the ghrelin receptor (GHSR1a). Isolated from the traditional Chinese medicinal herb Polygonum multiflorum (Heshouwu), this compound has been shown to stimulate the secretion of growth hormone (GH) from primary anterior pituitary cells of rats.[1] This activity is mediated through its interaction with GHSR1a, a G protein-coupled receptor (GPCR) known for its complex and pleiotropic signaling capabilities. This technical guide provides a comprehensive overview of the cellular pathways activated by the ghrelin receptor and, by extension, the presumed mechanism of action for this compound. It includes a summary of the key signaling cascades, detailed methodologies for relevant in vitro assays, and visual representations of these pathways to support further research and drug development efforts in the field of ghrelin mimetics.

Introduction to this compound

This compound was identified as a key bioactive component of raw Heshouwu, an herb with traditional anti-aging applications.[1] Its discovery as a ghrelin mimetic provides a potential link between the herb's traditional use and a modern understanding of hormonal regulation. As a non-peptidyl agonist, this compound holds promise for the development of orally bioavailable therapeutics targeting the ghrelin system. The primary reported biological effect of this compound is the stimulation of growth hormone secretion in a dose-dependent manner, an effect that is inhibited by a known ghrelin receptor antagonist.[1]

Quantitative Data on Ghrelin Receptor Agonists

While the seminal study on this compound demonstrated its dose-dependent activity, specific quantitative metrics such as EC50, Ki, or Bmax values were not reported.[1] To provide a comparative context for researchers, the following table summarizes typical quantitative data for the endogenous ligand, ghrelin, and other synthetic agonists acting on the GHSR1a. These values are indicative of the potency and binding affinity that would be sought in the characterization of novel agonists like this compound.

| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |

| Ghrelin | Calcium Mobilization | HEK293 cells expressing GHSR1a | EC50 | ~0.3 nM | [2] |

| Ghrelin | β-arrestin Recruitment | U2OS cells | EC50 | 8.5 ± 1.7 nM | [3] |

| L585 (non-peptide agonist) | β-arrestin Recruitment | U2OS cells | EC50 | 46.8 ± 16.9 nM | [3] |

| BIM-28131 (synthetic agonist) | GH Secretion | In vivo (mice) | - | More active than ghrelin | [4] |

| MK-0677 (Ibutamoren) | GH Release | In vivo (human) | - | Stimulates GH release | [5] |

Note: The half maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a biological response halfway between the baseline and the maximum response.[6][7] A lower EC50 value indicates a more potent compound.[7][8]

Core Cellular Signaling Pathways of the Ghrelin Receptor (GHSR1a)

This compound's activity is mediated through the ghrelin receptor, GHSR1a. This receptor is known to couple to several G protein subtypes, leading to the activation of multiple downstream signaling cascades. The primary pathway associated with growth hormone secretion from pituitary somatotrophs is the Gαq/11 pathway. However, GHSR1a can also signal through Gαi/o, Gα12/13, and β-arrestin pathways, which may contribute to the diverse physiological effects of ghrelin and its mimetics.[3][9][10][11]

Gαq/11-Mediated Pathway: The Canonical Route for Growth Hormone Secretion

The most well-characterized pathway for ghrelin-induced growth hormone release involves the activation of the Gαq/11 subunit.[5][10][12][13] This cascade proceeds as follows:

-

Receptor Activation: this compound binds to and activates GHSR1a.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][12][14]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC.

-

Growth Hormone Exocytosis: The rise in intracellular calcium is a primary trigger for the fusion of growth hormone-containing vesicles with the plasma membrane, resulting in hormone secretion.

β-Arrestin-Mediated Pathway

In addition to G protein-dependent signaling, GHSR1a activation can lead to the recruitment of β-arrestins.[3][9][15] This pathway is crucial for receptor desensitization and internalization, but also initiates its own distinct signaling cascades. β-arrestin can act as a scaffold for various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[11] While the direct role of the β-arrestin pathway in this compound-induced GH secretion has not been elucidated, it is a key component of overall GHSR1a signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and other ghrelin receptor agonists.

Primary Culture of Rat Anterior Pituitary Cells

This protocol is foundational for studying the direct effects of compounds on pituitary hormone secretion.

Materials:

-

Sprague-Dawley rats (male, 200-250 g)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Horse serum

-

Penicillin-streptomycin solution

-

Trypsin (0.25%)

-

DNase I

-

Collagenase

-

HEPES buffer

-

Sterile dissection tools

-

Sterile culture plates (24-well)

Procedure:

-

Animal Euthanasia and Gland Collection: Euthanize rats according to institutional guidelines. Aseptically remove the pituitary glands and place them in cold, sterile DMEM.

-

Anterior Pituitary Isolation: Under a dissecting microscope, carefully separate the anterior pituitary from the posterior and intermediate lobes.

-

Tissue Dissociation:

-

Mince the anterior pituitary tissue into small fragments.

-

Incubate the fragments in a trypsin solution (0.25%) for 15-20 minutes at 37°C with gentle agitation.

-

Neutralize the trypsin with serum-containing medium and centrifuge the cell suspension at low speed.

-

Resuspend the cell pellet in a collagenase and DNase I solution and incubate for a further 30-45 minutes at 37°C.

-

Gently triturate the cell suspension with a sterile pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-